molecular formula C12H15BrN2O3 B1391615 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid CAS No. 1216435-59-4

5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid

Cat. No.: B1391615
CAS No.: 1216435-59-4
M. Wt: 315.16 g/mol
InChI Key: VFQHFZMMKPWPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a brominated pyridine derivative designed for research applications. While specific data on this exact compound is limited, its core structure is closely related to inhibitors of lysine-specific demethylases (LSDs), which are enzymes involved in epigenetic regulation . This suggests its primary research value lies in the exploration of epigenetic mechanisms and oncology, particularly in disrupting the function of histone-modifying enzymes . The compound features a pyridine core substituted with a bromine atom, which is a common handle for further synthetic modification via cross-coupling reactions, and a piperidin-4-ylmethoxy group which can influence the molecule's binding affinity and physicochemical properties . Researchers can utilize this chemical as a key building block in medicinal chemistry for the synthesis of more complex molecules aimed at novel biological targets . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

5-bromo-2-(piperidin-4-ylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c13-9-5-10(12(16)17)11(15-6-9)18-7-8-1-3-14-4-2-8/h5-6,8,14H,1-4,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQHFZMMKPWPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid typically involves the bromination of 2-(piperidin-4-ylmethoxy)nicotinic acid. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, safety, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound's structural attributes suggest potential interactions with nicotinic acetylcholine receptors, which are crucial in numerous neurological processes. This makes it a candidate for pharmacological research aimed at developing treatments for cognitive disorders such as Alzheimer's disease. Its ability to act as a molecular probe can influence cell signaling pathways, enhancing its utility in biological studies .

Case Study: Cognitive Enhancement
Research into isoxazole-pyridine derivatives has shown that compounds similar to 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid can enhance cognitive function through selective interactions with GABA receptors, particularly the GABA A α5\alpha_5 subtype. These interactions may lead to advancements in treating cognitive impairments without the proconvulsant effects seen in other compounds .

Antimicrobial and Antiviral Activities

Compounds containing the pyridine nucleus have demonstrated promising antimicrobial and antiviral properties. The presence of functional groups such as methoxy enhances their biological activity, making them suitable candidates for further exploration against pathogens, including bacteria and viruses .

Table: Antimicrobial Activity of Pyridine Derivatives

Compound NameActivityMIC (μg/mL)
This compoundAntibacterialTBD
Eldeab's derivativesAntibacterial2.18–3.08
4-(dimethylamino)pyridinepropylthioacetateAntibacterial25

Catalysis

In organic chemistry, this compound is explored as a ligand in metal-catalyzed reactions, enhancing catalytic activity and selectivity in transformations such as Suzuki–Miyaura coupling. This application is pivotal for synthesizing complex organic molecules efficiently.

Experimental Findings: Catalytic Efficiency
Studies have reported enhanced selectivity in reactions involving this compound, indicating its potential as a building block for developing new catalytic systems.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Brominated Pyridine Carboxylic Acids

Compound Name Substituents Molecular Formula Similarity Score Key Properties/Applications Reference ID
5-Bromo-2-methoxynicotinic acid -OCH₃ at 2-position C₇H₆BrNO₃ 0.85 Higher lipophilicity; used in agrochemical intermediates
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid -SCH₃ at 2-position (pyrimidine core) C₆H₅BrN₂O₂S 0.77 Enhanced hydrogen-bonding capacity; explored in kinase inhibitors
5-Bromo-2-chloro-4-methylnicotinic acid -Cl, -CH₃ at 2- and 4-positions C₇H₅BrClNO₂ N/A Higher density (1.794 g/cm³); potential antiviral agent

Piperidine-Containing Analogues

Compound Name Substituents Molecular Formula Similarity Score Key Properties/Applications Reference ID
5-Bromo-2-(piperidin-3-yloxy)pyrimidine Piperidin-3-yloxy at 2-position C₉H₁₁BrN₄O 0.62 Lower similarity due to pyrimidine core; used in CNS drug candidates
5-Bromo-4-(piperidin-1-yl)nicotinic acid Piperidin-1-yl at 4-position C₁₁H₁₃BrN₂O₂ N/A Discontinued commercial availability; structural analog for receptor studies

Physicochemical and Reactivity Comparison

  • Lipophilicity : The piperidin-4-ylmethoxy group in the target compound increases solubility in polar solvents compared to methylthio (-SCH₃) or methoxy (-OCH₃) substituents, which are more hydrophobic .
  • Reactivity : The bromine atom at the 5-position facilitates palladium-catalyzed cross-coupling reactions, similar to 5-bromo-2-chloro-4-methylnicotinic acid . However, the electron-donating piperidine moiety may slightly reduce electrophilicity compared to chloro or nitro derivatives .
  • Thermal Stability : Derivatives like 5-bromo-2-methoxynicotinic acid exhibit higher boiling points (~361°C predicted) due to stronger intermolecular hydrogen bonding, whereas piperidine-containing analogs may display lower thermal stability due to conformational flexibility .

Biological Activity

5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. With the molecular formula C12H15BrN2O3C_{12}H_{15}BrN_{2}O_{3} and a molecular weight of 315.17 g/mol, this compound is characterized by the presence of a bromine atom, a piperidine moiety, and a nicotinic acid structure, which are known to influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including neurotransmission and muscle contraction. The compound's structure suggests it may act as an agonist or modulator at these receptors, potentially leading to neuroprotective effects and influencing cognitive functions.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with this compound:

  • Neuroprotective Properties : Research indicates that compounds with similar structures can exhibit neuroprotective effects by enhancing cholinergic transmission in the brain, which may be beneficial in conditions like Alzheimer's disease .
  • Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Pyridine derivatives have been shown to possess activity against various bacterial strains, indicating that this compound may also exhibit similar effects .
  • Anti-inflammatory Effects : Some studies suggest that nicotinic acid derivatives can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines . This could position the compound as a candidate for treating inflammatory diseases.

Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of related nicotinic compounds demonstrated that they could significantly reduce neuronal cell death induced by oxidative stress. The mechanism was linked to the activation of nAChRs, which led to increased intracellular calcium levels and subsequent activation of protective signaling pathways .

Study 2: Antimicrobial Activity

In vitro assays revealed that various pyridine derivatives, including those structurally similar to this compound, exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAntimicrobialTBD
Nicotinic AcidAnti-inflammatory<50
Pyridine Derivative ANeuroprotectiveTBD
Pyridine Derivative BAntimicrobial25

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, and what parameters require stringent control?

Answer:
The synthesis typically involves multi-step reactions, starting with bromination of the nicotinic acid scaffold followed by functionalization of the piperidine moiety. Critical steps include:

  • Bromination : Use electrophilic aromatic substitution under controlled temperature (0–5°C) to avoid over-bromination .
  • Piperidinylmethoxy Introduction : Employ nucleophilic substitution (e.g., Mitsunobu reaction) with 4-(hydroxymethyl)piperidine, ensuring anhydrous conditions to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate intermediates. Monitor reaction progress via TLC and LC-MS .

Advanced: How can reaction yields be optimized when introducing sterically hindered groups like piperidinylmethoxy into the nicotinic acid core?

Answer:
Optimization strategies include:

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, adjusting ligand ratios to enhance steric tolerance .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states. Microwave-assisted synthesis may reduce reaction time and improve yields .
  • Theoretical Modeling : Apply density functional theory (DFT) to predict steric clashes and electronic effects, guiding reagent selection .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) identify proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm) and confirm piperidine ring integration .
  • IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Br at ~650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 329.05) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in crystallographic data for brominated nicotinic acid derivatives?

Answer:

  • Data Cross-Validation : Compare XRD results with computational models (e.g., Mercury software) to assess packing efficiency and hydrogen bonding .
  • Temperature-Dependent Studies : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to account for thermal motion artifacts .
  • Alternative Techniques : Use neutron diffraction or synchrotron radiation to enhance resolution for heavy atoms like bromine .

Basic: What safety protocols are critical when handling brominated nicotinic acid derivatives?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from bromine vapors .
  • Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal in halogenated waste containers .

Advanced: How can computational methods enhance the study of this compound’s reactivity and stability?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict solvation effects and degradation pathways under varying pH/temperature .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functional group modifications .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for targeted synthetic modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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